3-Amino-2-naphthoic acid
Overview
Description
Synthesis Analysis
Synthesis of 3-amino-2-naphthoic acid and its derivatives involves multiple steps, including bromination, acylation, and specific reactions like the Bucherer Berg's reaction. For example, the intermediate of naproxen, amino 2 (5-bromo-6-methoxy-2-naphthyl) propionic acid, was synthesized from 2-methoxynaphthalene with a high yield, demonstrating the efficiency of these synthesis routes (Ai, 2002). Additionally, complex structures and derivatives, such as 6-amino-2-naphthoic acid monohydrate, have been synthesized, showing the versatility of this compound in forming various molecular assemblies and frameworks (Liu & Chen, 2007).
Molecular Structure Analysis
The molecular structure of 3-amino-2-naphthoic acid derivatives exhibits interesting features, such as hydrogen bonding and aromatic stacking interactions. These interactions are crucial in the formation of supramolecular assemblies and influence the crystal packing modes. For instance, the analysis of weak interactions in 2-hydroxy-3-naphthoic acid complexes revealed the importance of hydrogen bonds and aromatic stacking interactions in determining the structural arrangement of these molecules (Pang et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 3-amino-2-naphthoic acid are diverse, reflecting its reactivity and ability to form various chemical bonds and structures. The compound participates in reactions that lead to the formation of naphthoquinones and related compounds, showcasing its utility in synthesizing a wide range of chemical entities with potential applications in pharmaceuticals and materials science (Tandon et al., 2002).
Physical Properties Analysis
The physical properties of 3-amino-2-naphthoic acid derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular arrangement and intermolecular interactions. For example, the crystal structure of 6-amino-2-naphthoic acid monohydrate is defined by dimers associated through O—H⋯O hydrogen bonds, forming a three-dimensional framework with water molecules (Liu & Chen, 2007).
Scientific Research Applications
Fluorimetric Indicator : A derivative of 3-Amino-2-naphthoic acid, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, serves as a fluorimetric indicator for complexometric titration of calcium and magnesium. This is particularly useful in determining magnesium in silicate rocks (Clements, Read, & Sergeant, 1971).
Pharmaceutical Synthesis : It facilitates the synthesis of N-arylamides of 3-hydroxy-2-naphthoic acid from compounds like 5-aminobenzimidazol-2-one and 6-aminobenzoxazol-2-one, potentially useful in pharmaceuticals and biotechnology (Kraska & Boruszczak, 1990).
Anesthetic Properties : Nitro and amino derivatives of 3-hydroxy-2-naphthoic acid exhibit promising anesthetic properties, which could be applied in dentistry (Sieger, Ziegler, Klein, & Sokol, 1959).
Detection of Cyanate Anion : A 3-amino-2-naphthoic acid-based turn-on fluorescence probe has been developed for effective detection of cyanate anion (CNO) in real samples, demonstrating practical applications (Feng, Zhong, & Tang, 2019).
Crystal Structure Analysis : The crystal structure of 6-amino-2-naphthoic acid monohydrate reveals a three-dimensional framework involving acid dimers and water molecules, significant in understanding molecular structures (Liu & Chen, 2007).
Metal Ion Complexes : Studies have shown that metal ion complexes involving aromatic alpha amino dicarboxylic acids and 2-amino-3-naphthoic acid are stable, with infrared data revealing eighteen new compounds. This has implications for various scientific applications (Decker & Frye, 1966).
Luminescence Properties : An adduct of 2-aminobenzothiazole and 2-hydroxy-3-naphthoic acid shows promising luminescence properties at room temperature, potentially useful in the field of material science (Gao et al., 2011).
Chemical Stability Studies : Equilibrium studies of binary and ternary complexes involving 2-hydroxy-1-naphthoic acid and amino acids in dioxane-water mixtures contribute to understanding the stability of such complexes (Ahmed, Shoukry, & Mostafa, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-aminonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXOLBNQYFRSLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064066 | |
Record name | 3-Amino-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-naphthoic acid | |
CAS RN |
5959-52-4 | |
Record name | 3-Amino-2-naphthoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5959-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINO-2-NAPHTHOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Amino-2-naphthalenecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-AMINO-2-NAPHTHOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV5Z0PHL5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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